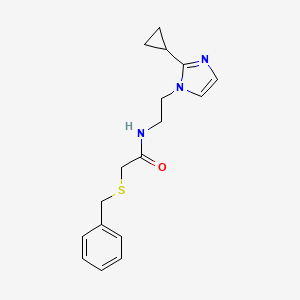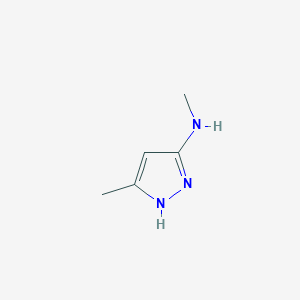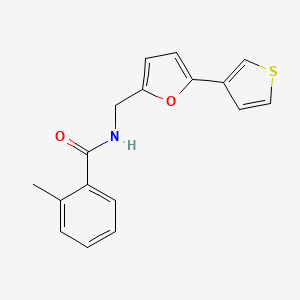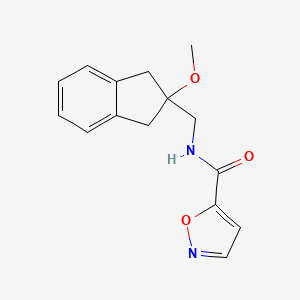![molecular formula C14H8N2O3S B2796095 Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate CAS No. 136428-42-7](/img/structure/B2796095.png)
Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C14H8N2O3S . It has an average mass of 284.290 Da and a monoisotopic mass of 284.025574 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” consists of a thiophene ring and a furan ring, both of which are five-membered heterocyclic compounds . The compound also contains a dicyanovinyl group .Wissenschaftliche Forschungsanwendungen
Synthesis of Phyllobilin Models
“Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” has been used in the synthesis of a model phyllobilin bearing an optical marker . Phyllobilins are derived from the breakdown of chlorophyll in plants and are acyclic tetrapyrroles that bear the signature ring E of the parent macrocycle . The compound serves as an optical marker with clearly observable absorption near 400 nm, rendering all compounds yellow, orange, or red, thereby facilitating isolation and reaction monitoring .
Optical Properties
The 2,2-dicyanovinyl chromophore in “Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” is responsible for the strong absorption peak at around 400 nm . This property makes it useful in studies related to light absorption and emission.
Thermal, Photophysical, and Electrochemical Investigations
“Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” and its derivatives have been studied for their thermal, photophysical, electrochemical, and electroluminescence properties . These investigations can provide valuable insights into the behavior of these compounds under different conditions and their potential applications in various fields.
Electroluminescence Applications
Due to their unique properties, 2,2-dicyanovinyl derivatives, including “Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate”, have potential applications in electroluminescent devices . Their ability to emit light under external voltage makes them suitable for use in organic light-emitting diodes (OLEDs).
Synthesis of Stable 5-HMF Derivatives
“Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” could potentially be used in the synthesis of stable 5-Hydroxymethylfurfural (5-HMF) derivatives directly from carbohydrates . This is a challenging problem for contemporary chemistry and could open up new avenues for research.
Materials for OLEDs
“Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” and its derivatives could potentially be used as materials for OLEDs . Their unique optical and electrochemical properties make them suitable for this application.
Zukünftige Richtungen
While specific future directions for “Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” were not found in the search results, there is ongoing research into the synthesis and properties of similar compounds. For example, push–pull triarylamine dyes containing 5,6-difluoro-2,1,3-benzothiadiazole units have been synthesized and evaluated as active materials for organic photovoltaics . This suggests that similar compounds could have potential applications in the field of organic electronics.
Wirkmechanismus
Target of Action
The primary targets of Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate are biogenic amines . These amines are organic compounds produced by living organisms and play crucial roles in biological functions such as neurotransmission.
Mode of Action
When primary alkyl amines are present in solution, they undergo an aza-Michael addition with the dicyanovinyl group of the sensing material . This interaction results in a rapid color change, indicating the presence of the amines .
Biochemical Pathways
The compound’s interaction with biogenic amines affects the biochemical pathways associated with these amines. The aza-Michael addition reaction alters the chemical structure of the amines, potentially influencing their biological activity .
Pharmacokinetics
The compound’s rapid response to biogenic amines suggests it may have favorable absorption and distribution characteristics .
Result of Action
The result of the compound’s action is a rapid color change in the presence of primary alkyl amines . This change can be used as a visual indicator for the presence of these amines, making the compound useful in applications such as smart food packaging .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the concentration of amines in the environment will affect the compound’s response. Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
methyl 3-[5-(2,2-dicyanoethenyl)furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O3S/c1-18-14(17)13-11(4-5-20-13)12-3-2-10(19-12)6-9(7-15)8-16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRSKLJWKKKAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide](/img/structure/B2796014.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2796015.png)
![4-(Cyclobutanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2796016.png)
![2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide](/img/structure/B2796019.png)

![N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2796023.png)
![[5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2796025.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2796030.png)

![5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2796034.png)
